![molecular formula C21H18N4OS2 B3201917 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide CAS No. 1020489-33-1](/img/structure/B3201917.png)
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide
Overview
Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of various enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to exhibit anti-oxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide in lab experiments is its potent anti-tumor activity. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research include the development of new drug delivery systems, the identification of new targets, and further studies to fully understand its mechanism of action.
Scientific Research Applications
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide has been found to exhibit various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against various types of cancers, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-14-12-19(23-20(26)16-10-6-7-11-18(16)27-2)25(24-14)21-22-17(13-28-21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCILPJFEVQWHCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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